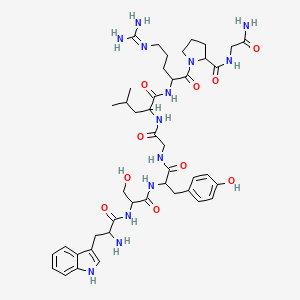

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2

Description

The exact mass of the compound Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N13O10/c1-24(2)17-32(40(64)54-31(9-5-15-49-44(47)48)43(67)57-16-6-10-35(57)42(66)51-21-36(46)60)53-37(61)22-52-39(63)33(18-25-11-13-27(59)14-12-25)55-41(65)34(23-58)56-38(62)29(45)19-26-20-50-30-8-4-3-7-28(26)30/h3-4,7-8,11-14,20,24,29,31-35,50,58-59H,5-6,9-10,15-19,21-23,45H2,1-2H3,(H2,46,60)(H,51,66)(H,52,63)(H,53,61)(H,54,64)(H,55,65)(H,56,62)(H4,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNYJFMJOOAZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564455 | |

| Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38280-52-3 | |

| Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormonefragment 3-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Biological Profile of the GnRH(3-10) Octapeptide (H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2)

Executive Summary

The peptide sequence H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (WSYGLRPG-NH2) corresponds to the (3-10) fragment of Mammalian Gonadotropin-Releasing Hormone (GnRH-I) . In the context of drug development and neuroendocrinology, this octapeptide represents the C-terminal Recognition Domain of the native hormone.

While the full decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) acts as the master regulator of the reproductive axis, the (3-10) fragment is functionally distinct. It retains the structural motifs required for high-affinity receptor binding but lacks the N-terminal residues (pGlu-His) essential for receptor activation. Consequently, this peptide serves as a critical scaffold for understanding the "Two-Site Model" of GPCR activation and is utilized as a template for the design of competitive GnRH antagonists.

Key Technical Classification:

-

Parent Peptide: GnRH-I (Luteinizing Hormone-Releasing Hormone).[1][2][3][4]

-

Functional Status: Weak Antagonist / Competitive Binder / Inactive Metabolite.

-

Primary Target: GnRH Receptor (GnRHR), a G protein-coupled receptor (GPCR).[1][2][5]

-

Molecular Weight: ~934.07 Da.[6]

Molecular Architecture & Structural Biology

The biological activity of the (3-10) fragment is defined by what it retains and what it lacks relative to the parent hormone.

Sequence Analysis

| Position (GnRH) | Residue | Function in Native Hormone | Status in (3-10) Fragment |

| 1 | pGlu | Receptor Activation / Stability | Deleted |

| 2 | His | Receptor Activation / Signaling | Deleted |

| 3 | Trp | Receptor Binding (Hydrophobic pocket) | Retained (N-Terminus) |

| 4 | Ser | H-Bonding / Stability | Retained |

| 5 | Tyr | Receptor Interaction | Retained |

| 6 | Gly | Retained | |

| 7 | Leu | Hydrophobic Interaction | Retained |

| 8 | Arg | High-Affinity Binding (Electrostatic) | Retained |

| 9 | Pro | Conformational Rigidity | Retained |

| 10 | Gly-NH2 | C-Terminal Capping / Binding | Retained |

The Beta-Turn Conformation

The biological potency of GnRH-related peptides relies on a folded conformation. The Glycine at position 6 acts as a hinge, inducing a

-

Mechanism: In the (3-10) fragment, this turn is preserved. The peptide likely adopts a "horseshoe" shape in solution.[4]

-

Significance: This pre-organized structure allows the Arg8 and Trp3 residues to dock into the GnRH receptor binding pocket, even in the absence of the activating N-terminus.

Receptor Pharmacology: The "Two-Site" Mechanism

To understand the biological activity of WSYGLRPG-NH2, one must apply the Two-Site Binding and Activation Model of the GnRH receptor.

Binding vs. Activation

The GnRH receptor (GnRHR) is unique among GPCRs as it lacks a C-terminal cytoplasmic tail in mammals.

-

Binding (The Anchor): Mediated primarily by the C-terminus (residues 6-10), specifically the interaction between Arg8 of the peptide and Asp302 of the receptor (Transmembrane Domain 7). The (3-10) fragment retains this anchoring capability.

-

Activation (The Trigger): Mediated by the N-terminus (pGlu1-His2). These residues interact with Transmembrane Domains 2 and 3 to trigger the conformational change required for Gq/11 coupling.

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade of the native hormone and the failure point of the (3-10) fragment.

Figure 1: Comparative signaling logic. The (3-10) fragment binds the receptor but fails to initiate the Gq-mediated Calcium cascade necessary for gonadotropin release.

Experimental Protocols

For researchers utilizing this compound, the following protocols validate its identity and activity.

Competitive Receptor Binding Assay

Objective: To determine the affinity (

Materials:

-

Cell Line: CHO-K1 cells stably expressing human GnRHR or Rat Pituitary Membrane fractions.

-

Radioligand: [

I]-GnRH or [ -

Test Compound: WSYGLRPG-NH2 (dissolved in DMSO/Buffer).

Protocol:

-

Preparation: Harvest cells and prepare membrane homogenate in Binding Buffer (25 mM Tris-HCl, pH 7.4, 10 mM MgCl

, 0.1% BSA). -

Incubation: In 96-well plates, mix:

-

50

L Membrane suspension (20-50 -

50

L Radioligand (~0.5 nM final concentration). -

50

L Test Peptide (Concentration range:

-

-

Equilibrium: Incubate at 4°C for 90 minutes (to prevent enzymatic degradation of the fragment).

-

Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% PEI.

-

Quantification: Count radioactivity in a Gamma counter.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and-

Expected Result: The (3-10) fragment will displace the radioligand but with significantly lower affinity (likely

M range) compared to the native peptide (nM range), confirming the loss of the N-terminal contribution to binding energy.

-

Inositol Phosphate (IP) Accumulation Assay (Functional)

Objective: To confirm the lack of agonist activity (Antagonist profile).

Protocol:

-

Labeling: Incubate GnRHR-expressing cells with [

H]-myo-inositol for 24 hours. -

Challenge: Wash cells and treat with LiCl (10 mM) to block IP degradation.

-

Treatment:

-

Group A: Vehicle.

-

Group B: Native GnRH (10 nM) [Positive Control].

-

Group C: WSYGLRPG-NH2 (1

M and 10 -

Group D: Native GnRH (10 nM) + WSYGLRPG-NH2 (10

M) [Competition].

-

-

Extraction: Lyse cells with Formic Acid; separate IPs using anion-exchange chromatography.

-

Result Interpretation:

-

Group C should show IP levels similar to Vehicle (No Agonism).

-

Group D may show slight reduction in IP levels compared to Group B (Weak Antagonism).

-

Therapeutic & Research Implications

Antagonist Development

The (3-10) sequence is the structural basis for "Truncated Antagonists." While the natural (3-10) fragment is weak, synthetic modifications at position 6 (e.g., D-Ala, D-Phe) and position 3 (e.g., D-Trp) on this specific backbone can create potent antagonists by enhancing the

Metabolic Stability Marker

In vivo, GnRH is rapidly degraded (Half-life: 2-4 minutes). The primary cleavage occurs at the Tyr5-Gly6 bond by endopeptidase 24.15 and at the Pro9-Gly10 bond.

-

The presence of This compound in biological samples indicates specific N-terminal degradation, likely by Pyroglutamyl Aminopeptidase (PAP) which removes pGlu, followed by aminopeptidase action on His.

-

Researchers use this fragment to map the proteolytic stability of GnRH analogs.

Summary Data Table

| Property | Native GnRH (1-10) | GnRH Fragment (3-10) |

| Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | This compound |

| Receptor Affinity ( | High (0.2 - 0.5 nM) | Low (> 1000 nM) |

| Intrinsic Activity ( | 100% (Full Agonist) | ~0% (Silent / Weak Antagonist) |

| Signaling | Gq/11 | None |

| Physiological Role | LH/FSH Release | Degradation Product / Regulator? |

| Key Structural Feature | N-Term Activation Domain + C-Term Anchor | C-Term Anchor Only |

References

-

Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[1][2][3][7][8][9][10][11][12] Pharmacological Reviews. Link

-

Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Link

-

PubChem. (2024). "GnRH (3-10) Fragment Entry." National Library of Medicine. Link

-

IUPHAR/BPS Guide to Pharmacology. (2024). "Gonadotrophin-releasing hormone receptors."[1][2][3][8][9][10][11][12] Link

-

Karten, M. J., & Rivier, J. E. (1986). "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists." Endocrine Reviews. Link

Sources

- 1. Gonadotrophin-releasing hormone receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. View of Gonadotrophin-releasing hormone receptors in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bioguider.net [bioguider.net]

- 7. CA1336401C - Intranasal administration of polypeptides in powdered form - Google Patents [patents.google.com]

- 8. Non-peptidic GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct anticancer activity of gonadotropin-releasing hormone-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 11. Enhanced In Vitro Antitumor Activity of GnRH-III-Daunorubicin Bioconjugates Influenced by Sequence Modification [mdpi.com]

- 12. Enhanced In Vitro Antitumor Activity of GnRH-III-Daunorubicin Bioconjugates Influenced by Sequence Modification - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of GnRH: The Significance of the (3-10) Fragment

The following technical guide details the role of the GnRH (3-10) fragment within the context of peptide metabolism, specifically tailored for researchers and drug development professionals.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The "Off-Switch" Mechanism

In the landscape of peptide therapeutics, the biological half-life of Gonadotropin-Releasing Hormone (GnRH) is a critical determinant of its physiological efficacy. While the generation of the GnRH-(1-5) metabolite via Endopeptidase 24.15 (Thimet Oligopeptidase) is a well-documented degradation pathway, the formation of the GnRH-(3-10) fragment represents a distinct, high-specificity inactivation event.

This fragment—Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ —is the product of N-terminal cleavage, specifically the excision of the pyroglutamyl-histidine (pGlu-His) dipeptide. Because the N-terminal domain is the primary activation "head" required for GnRH Receptor (GnRHR) engagement, the conversion of native GnRH to GnRH-(3-10) functions as an immediate metabolic off-switch . For drug developers, the presence of GnRH-(3-10) in pharmacokinetic (PK) assays is a definitive marker of N-terminal instability, necessitating specific structural modifications (e.g., D-amino acid substitutions) to enhance therapeutic durability.

Structural Biochemistry & Enzymatic Landscape

The Native Substrate

Mammalian GnRH-I is a decapeptide with the sequence: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - Leu⁷ - Arg⁸ - Pro⁹ - Gly¹⁰-NH₂ [1]

The molecule relies on a folded

The Cleavage Event: Generating GnRH-(3-10)

Unlike the systemic degradation driven by renal clearance or general proteolysis, the formation of GnRH-(3-10) is often attributed to specific pituitary neutral endopeptidases or specialized aminopeptidase activity that targets the His²-Trp³ bond.

| Enzyme Class | Cleavage Site | Product | Biological Consequence |

| Pituitary Neutral Endopeptidase | His² - Trp³ | GnRH-(3-10) + GnRH-(1-2) | Complete Inactivation (Loss of receptor activation head). |

| Endopeptidase 24.15 (EP24.15) | Tyr⁵ - Gly⁶ | GnRH-(1-5) + GnRH-(6-10) | Loss of gonadotropic activity; (1-5) may have autocrine effects. |

| Prolyl Endopeptidase (PEP) | Pro⁹ - Gly¹⁰ | GnRH-(1-9) | Reduced affinity; prevents C-terminal binding.[2] |

Biological Implications of the (3-10) Fragment

-

Receptor Silence: The GnRHR belongs to the G-protein coupled receptor (GPCR) superfamily. The pGlu¹ and His² residues of the ligand are essential for triggering the conformational shift in the receptor that activates the

protein. The (3-10) fragment, lacking these residues, cannot activate the receptor. -

Metabolic Sink: Unlike GnRH-(1-5), which has been postulated to regulate GnRH neuronal migration or expression via distinct mechanisms, GnRH-(3-10) is primarily considered a metabolic sink—a stable, inactive end-product that prevents receptor re-stimulation.

Visualization: The GnRH Degradation Pathway

The following diagram illustrates the competitive enzymatic pathways determining the fate of the GnRH peptide.

Caption: Schematic of GnRH enzymatic degradation. The red pathway highlights the specific generation of the inactive (3-10) fragment via N-terminal cleavage.

Experimental Protocols: Detection & Stability Profiling

For drug development professionals designing GnRH analogs (agonists or antagonists), detecting the (3-10) fragment is a key quality control step to verify N-terminal stability.

In Vitro Plasma/Tissue Homogenate Stability Assay

Objective: Quantify the formation of GnRH-(3-10) to assess susceptibility to amino-terminal degradation.

Reagents:

-

Rat/Human Pituitary Homogenate or Plasma.

-

Synthetic GnRH (Control).

-

Test Analog.

-

Enzyme Inhibitors: Phosphoramidon (NEP inhibitor), Amastatin (Aminopeptidase inhibitor).

Protocol Workflow:

-

Incubation: Incubate 10 µM peptide in tissue homogenate at 37°C.

-

Sampling: Aliquot 100 µL at T=0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add 100 µL ice-cold Acetonitrile (ACN) with 1% Formic Acid to precipitate proteins.

-

Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Identification Strategy

To distinguish GnRH-(3-10) from other metabolites, utilize the following mass transitions.

| Analyte | Sequence | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) | Key Fragment Ion (y-series) |

| GnRH (Native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 1181.58 | 1182.6 | 591.8 | y8 (971.5) |

| GnRH-(3-10) | Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 933.47 | 934.5 | 467.8 | y7 (747.4) |

| GnRH-(1-5) | pGlu-His-Trp-Ser-Tyr | 698.29 | 699.3 | 350.2 | b3 (449.2) |

Data Interpretation:

-

A specific peak appearance at m/z 467.8 (doubly charged) with a retention time shift relative to the parent indicates (3-10) formation.

-

Causality Check: If the peak disappears upon adding Amastatin or specific endopeptidase inhibitors, the degradation is confirmed as enzymatically driven.

Implications for Drug Design

The identification of the (3-10) cleavage site (His²-Trp³) has directly influenced the structural design of "Superagonists" and Antagonists.

-

D-Amino Acid Substitution: Replacing Gly⁶ with bulky D-amino acids (e.g., D-Trp, D-Leu in Leuprolide) induces a conformational change that sterically hinders endopeptidases like EP 24.15.

-

N-Terminal Modification: While the pGlu¹ is conserved for activity, modifications at position 1 or 2 (e.g., in GnRH antagonists like Ganirelix) are often employed. However, for agonists, the N-terminus must mimic the native structure.

-

Metabolic Resistance: A drug candidate that shows zero formation of the (3-10) fragment in pituitary homogenates predicts a significantly longer duration of action in vivo, as it evades the primary inactivation "off-switch."

References

-

Structure and Function of GnRH

-

Enzymatic Degrad

-

GnRH Receptor Pharmacology and Ligand Binding

- Source: IUPHAR/BPS Guide to Pharmacology

- Title: Gonadotrophin-releasing hormone receptors: Introduction

-

URL:[Link]

-

GnRH Analogs and Metabolic Stability

- Source: MDPI (Intern

- Title: GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formul

-

URL:[Link]

-

Chemical Properties of GnRH Fragments

- Source: PubChem

- Title: GnRH (1-10) and Fragments Compound Summary

-

URL:[Link]

Sources

- 1. View of Gonadotrophin-releasing hormone receptors in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 2. ovid.com [ovid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Intrapituitary mechanisms underlying the control of fertility: key players in seasonal breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 8. Testicular Dnmt3 expression and global DNA methylation are down-regulated by gonadotropin releasing hormones in the ricefield eel Monopterus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Testicular Dnmt3 expression and global DNA methylation are down-regulated by gonadotropin releasing hormones in the ricefield eel Monopterus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Characterization of a nonchymotrypsin-like endopeptidase from anterior pituitary that hydrolyzes luteining hormone-releasing hormone at the tyrosyl-glycine and histidyl-tryptophan bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic World of GnRH Metabolites: A Technical Guide to Understanding Their Physiological Significance

A Note to the Researcher

The study of neuropeptide metabolism is a frontier in understanding the fine-tuning of physiological processes. While the parent peptide often takes center stage, its metabolites can possess unique biological activities, acting as modulators, antagonists, or even agonists at receptors distinct from the parent hormone. This guide was conceived to explore the physiological significance of a specific Gonadotropin-Releasing Hormone (GnRH) metabolite, GnRH-(3-10). However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of this particular fragment. While the enzymatic machinery for GnRH degradation is known, and other metabolites have been characterized, GnRH-(3-10) remains largely uninvestigated, with no substantive data on its receptor binding, signaling, or specific physiological roles.

Therefore, this guide has been adapted to provide a more foundational and broadly applicable resource for researchers, scientists, and drug development professionals. We will delve into the established principles of GnRH metabolism, explore the known bioactivity of other GnRH fragments as a case study, and provide a robust technical framework for the investigation of any novel GnRH metabolite, including the hypothetical GnRH-(3-10). Our goal is to equip you with the conceptual understanding and practical methodologies to explore this fascinating and underexplored area of endocrinology.

The Lifecycle of a Neurohormone: GnRH Synthesis and Metabolism

Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Its pulsatile release from hypothalamic neurons into the hypophyseal portal system is critical for stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2] These gonadotropins, in turn, govern gonadal function, including steroidogenesis and gametogenesis.

The biological activity of GnRH is tightly controlled not only by its synthesis and release but also by its rapid degradation in the pituitary and peripheral circulation. This enzymatic breakdown is not merely a mechanism of inactivation; it is a process that can generate smaller peptide fragments with their own distinct biological activities.

The primary enzymatic cleavage of GnRH is thought to occur at the 5-6 and 9-10 peptide bonds.[3] Studies in various species have identified specific endopeptidases responsible for this degradation. For instance, in the gilthead seabream, pituitary cytosol contains a Tyr5-Gly6 endopeptidase and a Pro9-Gly10NH2 peptidase, leading to the initial formation of GnRH-(1-5), GnRH-(6-10), and GnRH-(1-9) fragments.[3] While GnRH-(3-10) has not been identified as a primary metabolite in these studies, its formation through subsequent exopeptidase activity on larger fragments remains a theoretical possibility.

The following diagram illustrates the primary enzymatic cleavage sites of the GnRH decapeptide.

A Case Study in Metabolite Bioactivity: The Physiological Significance of GnRH-(1-5)

While information on GnRH-(3-10) is scarce, the study of another metabolite, GnRH-(1-5), provides compelling evidence that GnRH fragments can be more than just inactive degradation products. Research has shown that GnRH-(1-5) possesses biological activity that is distinct from its parent molecule. For instance, it has been demonstrated to regulate lordosis behavior in female rats, a function also attributed to the full GnRH decapeptide. This suggests that certain physiological effects of GnRH may be mediated, at least in part, by its metabolites.

Furthermore, in the context of cancer biology, GnRH-(1-5) has been shown to elicit biological responses in endometrial cancer cells, highlighting its potential role in extrapituitary sites. The investigation into the specific receptors and signaling pathways for GnRH-(1-5) is an active area of research and serves as a paradigm for studying other GnRH fragments.

Structure-Activity Relationships of GnRH: A Framework for Predicting Metabolite Function

The biological activity of GnRH is intrinsically linked to its primary and secondary structure. The amino-terminal residues (pGlu1-His2-Trp3) are crucial for receptor activation, while the carboxy-terminal residues, particularly Arg8, are essential for high-affinity binding to the GnRH receptor (GnRHR).[4][5] The decapeptide adopts a β-turn conformation that brings the N- and C-termini into proximity, which is thought to be important for its interaction with the receptor.[4]

This established structure-activity relationship provides a valuable framework for predicting the potential bioactivity of GnRH metabolites. For a fragment like GnRH-(3-10) (Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), one could hypothesize:

-

Potential for Receptor Binding: The presence of the C-terminal portion, including Arg8, suggests that it might retain some affinity for the GnRHR.

-

Likely Lack of Agonist Activity: The absence of the critical N-terminal pGlu1 and His2 residues makes it highly unlikely that this fragment would act as a GnRH agonist.

-

Potential for Antagonistic or Modulatory Roles: If it binds to the GnRHR without activating it, GnRH-(3-10) could theoretically act as a competitive antagonist. Alternatively, it might interact with other, as-yet-unidentified receptors to exert its own unique biological effects.

These hypotheses, while speculative in the absence of direct experimental evidence, underscore the importance of empirical investigation.

A Technical Roadmap for Investigating Novel GnRH Metabolites

For researchers and drug development professionals interested in exploring the physiological significance of GnRH-(3-10) or other novel fragments, a systematic and rigorous experimental approach is essential. The following sections outline key methodologies.

Peptide Synthesis, Purification, and Characterization

The first step in studying a peptide fragment is to obtain a highly pure and well-characterized synthetic version.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of GnRH-(3-10)

-

Resin Selection: Start with a Rink amide resin to generate the C-terminal amide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmac-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH) using a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[6][7]

The following diagram outlines the general workflow for peptide synthesis and purification.

In Vitro Bioassays: Assessing Receptor Binding and Signaling

Once a pure synthetic peptide is available, its biological activity can be assessed through a series of in vitro assays.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses the GnRH receptor (e.g., pituitary gonadotrope cell lines like αT3-1 or LβT2, or transfected cell lines like HEK293 or COS-7).

-

Membrane Preparation: Prepare cell membrane fractions by homogenization and centrifugation.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled GnRH analog (e.g., [125I]-triptorelin) in the presence of increasing concentrations of the unlabeled test peptide (GnRH-(3-10)).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) to determine the binding affinity of the test peptide.

Experimental Protocol: Second Messenger Activation Assays

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IPs) and calcium (Ca2+).[8][9]

-

Inositol Phosphate Accumulation Assay:

-

Label cells with [3H]-myo-inositol.

-

Stimulate the cells with the test peptide in the presence of LiCl (to inhibit IP degradation).

-

Extract and separate the inositol phosphates by ion-exchange chromatography.

-

Quantify the radioactivity to determine the level of IP accumulation.

-

-

Intracellular Calcium Mobilization Assay:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with the test peptide.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to determine the extent of intracellular calcium release.

-

The following diagram illustrates the canonical GnRH signaling pathway, which serves as a basis for designing second messenger assays.

In Vivo Studies: Assessing Physiological Effects

If a GnRH metabolite demonstrates significant in vitro activity, the next step is to evaluate its effects in a whole-animal model.

Experimental Protocol: In Vivo Gonadotropin Release in a Rodent Model

-

Animal Model: Use adult male or female rats or mice. Ovariectomized females are often used to eliminate the confounding effects of endogenous gonadal steroids.

-

Cannulation: Surgically implant cannulae into the jugular vein for blood sampling and into the carotid artery or another vein for peptide administration.

-

Peptide Administration: Administer the test peptide (GnRH-(3-10)) intravenously as a bolus or a continuous infusion.

-

Blood Sampling: Collect serial blood samples at regular intervals before and after peptide administration.

-

Hormone Measurement: Measure the concentrations of LH and FSH in the plasma samples using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Plot the hormone concentrations over time to determine if the test peptide stimulates or inhibits gonadotropin release.

Quantitative Data Summary and Future Directions

As this guide has highlighted, there is a lack of quantitative data for the GnRH-(3-10) metabolite. The following table provides a template for how such data, once generated through the protocols outlined above, could be presented and compared to the parent GnRH molecule.

| Parameter | GnRH-(1-10) | GnRH-(3-10) | Reference/Method |

| Receptor Binding Affinity (IC50) | ~1 nM | To be determined | Radioligand Binding Assay |

| IP Accumulation (EC50) | ~10 nM | To be determined | Inositol Phosphate Assay |

| Calcium Mobilization (EC50) | ~10 nM | To be determined | Calcium Flux Assay |

| In Vivo LH Release | Potent stimulator | To be determined | In Vivo Rodent Model |

| In Vivo FSH Release | Potent stimulator | To be determined | In Vivo Rodent Model |

The exploration of GnRH metabolites is a field ripe with potential for new discoveries. While the focus of this guide was initially on GnRH-(3-10), the principles and methodologies described herein are applicable to any novel peptide fragment. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting journey of elucidating the full spectrum of biological activities within the GnRH system. The potential for identifying new modulators of the HPG axis and developing novel therapeutics for reproductive and oncological diseases makes this a worthy and compelling area of scientific inquiry.

References

-

Caunt, C. J., Finch, A. R., Sedgley, K. R., & McArdle, C. A. (2006). GnRH receptor signalling to ERK: kinetics and compartmentalization. Trends in Endocrinology & Metabolism, 17(8), 308–313. [Link]

-

GNRH Signaling. (n.d.). GeneGlobe. Retrieved February 25, 2026, from [Link]

-

Haisenleder, D. J., Yasin, M., & Marshall, J. C. (2001). The regulation of gonadotropin subunit gene expression. Trends in Endocrinology & Metabolism, 12(4), 173-179. [Link]

-

Jennes, L. (2003). GnRH Effects Outside the Hypothalamo-Pituitary-Reproductive Axis. In: Conn, P.M. (eds) Gonadotropin-Releasing Hormone. Contemporary Endocrinology. Humana Press. [Link]

-

Kovács, M., Schally, A. V., & Gáspár, R. (2019). Effects of Gonadotropin-Releasing Hormone (GnRH) and Its Analogues on the Physiological Behaviors and Hormone Content of Tetrahymena pyriformis. International journal of molecular sciences, 20(22), 5736. [Link]

-

Eisthen, H. L., & Delay, R. J. (2001). Neuromodulatory Effects of Gonadotropin Releasing Hormone on Olfactory Receptor Neurons. Journal of Neurophysiology, 86(4), 1945-1954. [Link]

-

Meldrum, D. R., Tsao, Z., Monroe, S. E., Braunstein, G. D., Sladek, J., Lu, J. K., Vale, W., Rivier, J., Judd, H. L., & Chang, R. J. (1984). Stimulation of LH fragments with reduced bioactivity following GnRH agonist administration in women. The Journal of Clinical Endocrinology & Metabolism, 58(4), 755–757. [Link]

-

Norwitz, E. R., Cardona, G. R., Jeong, K. H., & Chin, W. W. (1997). Transcriptional Activation of Gonadotropin-Releasing Hormone (GnRH) Receptor Gene by GnRH: Involvement of Multiple Signal Transduction Pathways. Endocrinology, 138(10), 4424–4432. [Link]

-

Varoni, E. M., Lodi, G., Sardella, A., Carrassi, A., & Iriti, M. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 17(1), 36. [Link]

-

Fromme, B. J., & Haug, E. (2017). Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in endocrinology, 8, 347. [Link]

-

Thomas, A., Geyer, H., Kamber, M., Schänzer, W., & Thevis, M. (2008). Mass spectrometric determination of gonadotrophin-releasing hormone (GnRH) in human urine for doping control purposes by means of LC-ESI-MS/MS. Journal of mass spectrometry : JMS, 43(7), 939–946. [Link]

-

McArdle, C. A. (2012). Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway?. Frontiers in endocrinology, 3, 111. [Link]

-

Cheng, C. K., & Leung, P. C. (2005). Molecular Biology of Gonadotropin-Releasing Hormone (GnRH)-I, GnRH-II, and Their Receptors in Humans. Endocrine reviews, 26(2), 283–306. [Link]

-

Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in endocrinology, 8, 277. [Link]

-

Mezo, G., Manea, M., & Schally, A. V. (2018). Enhanced In Vitro Antitumor Activity of GnRH-III-Daunorubicin Bioconjugates Influenced by Sequence Modification. Molecules (Basel, Switzerland), 23(11), 2919. [Link]

-

Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in endocrinology, 8, 277. [Link]

-

Wikipedia contributors. (2024, January 28). Gonadotropin-releasing hormone. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, February 25, 2026, from [Link]

-

McArdle, C. A. (2012). Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway?. Frontiers in endocrinology, 3, 111. [Link]

-

Grosse, R., Schöneberg, T., Schultz, G., & Gudermann, T. (1997). Inhibition of Gonadotropin-Releasing Hormone Receptor Signaling by Expression of a Splice Variant of the Human Receptor. Molecular Endocrinology, 11(9), 1305–1318. [Link]

-

Geva, E., & Zukerman, Z. (2016). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human reproduction update, 22(4), 459–481. [Link]

-

Cheng, C. K., & Leung, P. C. (2005). Molecular Biology of Gonadotropin-Releasing Hormone (GnRH)-I, GnRH-II, and Their Receptors in Humans. Endocrine reviews, 26(2), 283–306. [Link]

-

Thomas, A., Geyer, H., Kamber, M., Schänzer, W., & Thevis, M. (2008). Mass spectrometric determination of gonadotrophin-releasing hormone (GnRH) in human urine for doping control purposes by means of LC-ESI-MS/MS. Journal of mass spectrometry : JMS, 43(7), 939–946. [Link]

-

Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in endocrinology, 8, 277. [Link]

-

Christian, H. C. (2008). Neurosecretory Peptides. The Global Library of Women's Medicine. [Link]

-

Christian, C. A., & Moenter, S. M. (2013). Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). The Global Library of Women's Medicine. [Link]

-

You and Your Hormones. (2021, May 15). Gonadotrophin-releasing hormone. Society for Endocrinology. [Link]

-

Shahid, A., & De, A. (2023). Physiology, Gonadotropin-Releasing Hormone. In StatPearls. StatPearls Publishing. [Link]

-

Geva, E., & Zukerman, Z. (2016). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human reproduction update, 22(4), 459–481. [Link]

-

Cleveland Clinic. (2022, March 18). Gonadotropin-Releasing Hormone (GnRH). [Link]

-

Filicori, M., & Crowley, W. F. (1983). The Study of GnRH Control of Reproductive Function. In: The Pituitary Gland. Springer, Boston, MA. [Link]

Sources

- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. The roles of GnRH in the human central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 5. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways activated by sea bass gonadotropin-inhibitory hormone peptides in COS-7 cells transfected with their cognate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

Chemical Properties & Characterization of LHRH C-Terminal Octapeptide (GnRH 3-10)

Executive Summary

The LHRH C-terminal octapeptide (Sequence: Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ ), often designated as GnRH(3-10) , represents the metabolically stable "binding core" of the native Gonadotropin-Releasing Hormone. While the native decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) requires the N-terminal pyroglutamic acid and histidine for receptor activation, the C-terminal octapeptide retains the critical β-turn conformation necessary for receptor affinity.

In drug development, this octapeptide is significant for two reasons:

-

Metabolic Profiling: It is a primary metabolite formed by N-terminal degradation (via enzymes like acyl-peptide hydrolase), serving as a biomarker for LHRH stability.

-

Pharmacophore Design: It serves as the structural scaffold for "super-agonists" and antagonists, where the N-terminus is chemically modified to restore or block activation while leveraging the octapeptide's natural affinity.

Part 1: Molecular Architecture & Physicochemical Profile

The octapeptide lacks the N-terminal pGlu-His moiety, resulting in a significant shift in isoelectric point and charge distribution compared to the native hormone.

Chemical Structure[1][2][3][4]

-

Sequence: H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂

-

Formula: C₄₆H₆₇N₁₃O₁₀

-

Molecular Weight: 962.11 g/mol (Average) / 961.51 Da (Monoisotopic)

-

Termini:

-

N-terminus: Free primary amine (H-Trp...), unlike the blocked pGlu in native LHRH.

-

C-terminus: Amidated (Gly-NH₂), conserved from the native peptide to prevent carboxypeptidase degradation.

-

Physicochemical Properties[4][5][6][7]

| Property | Value / Characteristic | Impact on Formulation |

| Isoelectric Point (pI) | ~10.5 - 11.0 | Highly basic due to Arg and free N-term. |

| Net Charge (pH 7.4) | +2 (N-term NH₃⁺, Arg Guanidino⁺) | High solubility in aqueous buffers; susceptible to cation-exchange interactions. |

| Hydrophobicity | Mixed (Amphipathic) | Trp/Tyr/Leu form a hydrophobic face; Arg/Ser provide solubility. |

| UV Absorbance | λmax = 280 nm | Trp and Tyr residues allow easy UV quantification (unlike many peptides). |

| Solubility | > 1 mg/mL in Water | Soluble in water/saline; use 5-10% Acetonitrile to disrupt potential stacking. |

Ionization Constants (pKa)

Understanding the ionization state is critical for purification (HPLC) and receptor binding studies.

-

α-Amino (Trp¹): pKa ~9.4 (Protonated at physiological pH).

-

Guanidino (Arg⁶): pKa ~12.5 (Always protonated).

-

Phenolic -OH (Tyr³): pKa ~10.1 (Neutral at physiological pH).

-

Hydroxyl -OH (Ser²): pKa ~13 (Neutral).

Part 2: Conformational Dynamics & Biological Implications

The "Beta-Turn" Hypothesis

The biological activity of LHRH relies on a folded conformation induced by a β-turn around the Gly-Leu (residues 6-7 in native, 4-5 in octapeptide) sequence.

-

Native LHRH: The interaction between the N-terminal pGlu and C-terminal Gly-NH₂ stabilizes this turn.

-

Octapeptide (GnRH 3-10): Without the pGlu-His anchor, the β-turn is less stable but still forms transiently. This explains why the octapeptide binds to the GnRH receptor (GnRHR) with reduced affinity (~0.1% of native) and fails to activate it.

Receptor Interaction Logic

-

Activation Domain (Missing): pGlu¹-His² is the "trigger." His² imidazole interacts with transmembrane residues (e.g., Lys121) to induce the conformational change in the GPCR.

-

Binding Domain (Present): Trp³-Ser⁴-Tyr⁵...Arg⁸ provides the "anchor." The octapeptide retains these residues, allowing it to occupy the binding pocket competitively, albeit weakly.

Part 3: Stability & Degradation Kinetics[5]

The octapeptide is both a product of degradation and a substrate for further clearance. Understanding this pathway is essential for interpreting PK/PD data.

Enzymatic Pathways

The primary instability of the octapeptide arises from endopeptidases.

-

Formation: LHRH is cleaved at the His²-Trp³ bond (less common) or via sequential N-terminal exopeptidases.

-

Degradation: The octapeptide is rapidly cleaved by Neprilysin (NEP / Enkephalinase / EC 3.4.24.11) at the Gly-Leu bond.

Part 4: Synthetic Methodology (Solid Phase Peptide Synthesis)

To generate high-purity GnRH(3-10) for research, Fmoc-SPPS is the industry standard. The C-terminal amide requires a specific resin choice.

Protocol Design

-

Resin: Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g). This yields the necessary C-terminal amide (-CONH₂) upon cleavage.

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma (to reduce racemization of Cys/His, though not present here, it is good practice).[1]

-

Protecting Groups:

-

Trp(Boc)

-

Ser(tBu)[2]

-

Tyr(tBu)

-

Arg(Pbf)

-

Step-by-Step Workflow

-

Resin Swelling: DMF (30 min).

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Monitor UV at 301 nm for fulvene adduct.

-

Coupling:

-

Cleavage & Global Deprotection:

-

Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

-

Time: 2–3 hours at room temperature.

-

Note: Trp is sensitive to oxidation; TIS (Triisopropylsilane) is a critical scavenger.

-

-

Precipitation: Cold Diethyl Ether.

Part 5: Analytical Characterization

Validating the identity and purity of the LHRH C-terminal octapeptide requires specific chromatographic conditions due to its polarity.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 300Å pore size (optimal for peptides).[1]

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 30 minutes. (The octapeptide is moderately hydrophobic and elutes earlier than full LHRH).

-

Detection: 280 nm (Trp/Tyr specific) and 214 nm (Peptide bond).

Mass Spectrometry (ESI-MS)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Expected Ions:

-

[M+H]⁺: 962.5 Da

-

[M+2H]²⁺: 481.8 Da (Dominant species due to Arg basicity).

-

-

Fragmentation (MS/MS):

-

Look for y-ions (C-terminal fragments). The y3 ion (Pro-Gly-NH₂) is often intense.

-

Look for immonium ions of Trp (159 m/z) and Tyr (136 m/z).

-

References

-

Schally, A. V., et al. (1971).[5][1] "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

-

Sealfon, S. C., et al. (1997).[1] "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Link

-

Miyoshi, S., et al. (2003).[1] "Identification of the enzymes responsible for the degradation of luteinizing hormone-releasing hormone (LHRH) in human serum." Drug Metabolism and Disposition. Link

-

Millar, R. P., et al. (2004).[1] "Gonadotropin-releasing hormone receptors: structure and signal transduction pathways." Endocrine Reviews. Link

-

Chan, W. C., & White, P. D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Protocol Reference).

Sources

- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 2. Degradation of luteinizing hormone-releasing hormone (LHRH) and an LHRH agonist by the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acids [vanderbilt.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of the Octapeptide H-WSYGLRPG-NH2

Executive Summary & Biological Context

This Application Note details the optimized solid-phase peptide synthesis (SPPS) protocol for the octapeptide H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 . This sequence corresponds to the 3-10 fragment of Luteinizing Hormone-Releasing Hormone (LHRH) , also known as GnRH.

While the full decapeptide (pGlu-His-Trp...) is the primary endogenous regulator of the hypothalamic-pituitary-gonadal axis, the 3-10 fragment is frequently synthesized for structure-activity relationship (SAR) studies, epitope mapping, and as a targeting ligand for LHRH-receptor-positive cancer cells (ovarian, prostate).

Critical Synthesis Challenges:

-

Tryptophan (Trp) Integrity: The N-terminal Trp is highly susceptible to alkylation and oxidation during acidic cleavage, leading to permanent "purple" byproducts.

-

Arg-Pro Steric Hindrance: The coupling of bulky Arginine onto the secondary amine of Proline is kinetically slower than standard couplings, requiring optimized activation.

-

C-Terminal Amidation: The peptide requires a C-terminal amide, necessitating a Rink Amide linker.

Strategic Planning & Materials

Resin Selection[1][2][3]

-

Resin: Rink Amide MBHA (4-methylbenzhydrylamine) resin.[1]

-

Rationale: The target peptide is amidated (Gly-NH2). Rink Amide MBHA offers superior stability and yields a clean carboxamide upon TFA cleavage.

-

Loading: Low-to-medium loading (0.3 – 0.5 mmol/g) is recommended to minimize inter-chain aggregation, particularly given the hydrophobic patch (Trp-Ser-Tyr).

Protecting Group Strategy (Fmoc/tBu)

To ensure "self-validating" purity, the following side-chain protection scheme is required:

| Amino Acid | Protecting Group | Reason for Selection |

| Trp (W) | Boc (tert-butyloxycarbonyl) | CRITICAL. Protects the indole ring from alkylation by t-butyl cations during cleavage.[1] |

| Arg (R) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile but stable during Fmoc removal. Faster cleavage than Pmc. |

| Ser (S) | tBu (tert-butyl) | Prevents side-chain O-acylation.[1] |

| Tyr (Y) | tBu (tert-butyl) | Prevents side-chain O-acylation and alkylation.[1] |

| Gly, Leu, Pro | None | No side-chain functionality. |

Reagents & Solvents[1][2][3]

-

Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

-

Note: Oxyma is preferred over HOBt due to lower racemization risks and non-explosive nature.

-

-

Solvent: DMF (N,N-Dimethylformamide), Peptide Synthesis Grade (low amine content).

-

Deprotection: 20% Piperidine in DMF (v/v).[1]

Experimental Protocol

Resin Preparation (Swelling)[3]

-

Weigh appropriate amount of Rink Amide MBHA resin.

-

Swell in DCM (Dichloromethane) for 20 minutes.

-

Wash 3x with DMF.[1]

Elongation Cycle (Iterative)

Perform the following cycle for each amino acid, starting from C-term Glycine (G) to N-term Tryptophan (W).

Step A: Fmoc Deprotection[2][1]

-

Treat resin with 20% Piperidine/DMF (2 x 5 min).

-

Wash with DMF (3x), DCM (3x), DMF (3x).

-

QC Check: Positive Kaiser Test (Blue beads) indicates free amine is ready.[1]

Step B: Coupling (Standard)[1]

-

Dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq of Oxyma Pure in minimal DMF.

-

Add 4.0 eq of DIC.

-

Pre-activate for 2 minutes.[1]

-

Add mixture to resin.[1][3] Shake/Agitate for 45-60 minutes at Room Temp.

Step C: The "Arg-Pro" Special Case

The coupling of Fmoc-Arg(Pbf)-OH onto Pro-peptidyl resin is difficult.

-

Double Coupling is Mandatory.

-

First Coupling: Standard DIC/Oxyma (60 min).

-

Drain and Wash (do not deprotect).[1]

-

Second Coupling: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

-

Mix 3.0 eq Fmoc-Arg(Pbf)-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.

-

React for 45 minutes.

-

-

QC Check: Perform a Chloranil Test (for secondary amines) or micro-cleavage to verify Proline is fully covered.[1]

N-Terminal Handling

The sequence is H-Trp... , meaning the final Fmoc group on Tryptophan must be removed.

-

Perform final Fmoc deprotection (20% Piperidine).[1]

-

Wash thoroughly (DMF -> DCM -> MeOH -> Ether).

-

Dry resin under vacuum/nitrogen.[1]

Cleavage & Isolation (The "Trp-Safe" Protocol)

This is the most critical step. Standard cleavage cocktails often lead to Trp alkylation (mass +56 Da adducts).[1]

Cleavage Cocktail Formulation

Use Cocktail B (optimized for Trp/Arg containing peptides):

| Component | Volume Ratio (%) | Function |

| TFA (Trifluoroacetic acid) | 90% | Cleavage & Deprotection |

| TIS (Triisopropylsilane) | 2.5% | Hydride donor/Scavenger |

| H2O (Water) | 2.5% | Hydrolysis of Pbf/tBu esters |

| DODT (3,6-Dioxa-1,8-octanedithiol) | 5% | Critical Trp Scavenger |

Note: If DODT is unavailable, EDT (Ethanedithiol) may be substituted, but DODT is less malodorous.

Procedure

-

Cool the cocktail to 4°C before adding to the resin (suppresses initial exothermic side reactions).

-

Add cocktail to resin (10 mL per gram of resin).

-

Allow to warm to Room Temp and react for 2.5 to 3 hours .

-

Reasoning: Arg(Pbf) requires longer cleavage times than standard residues.[1]

-

-

Precipitate dropwise into ice-cold Diethyl Ether (10x volume).

-

Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh ether.

Visualization of Workflows

Synthesis Logic Flow

Figure 1: SPPS Cycle emphasizing the critical Arg-Pro coupling intervention.

Scavenger Mechanism (Trp Protection)

Figure 2: Mechanistic role of DODT/TIS in preventing Tryptophan alkylation.

Analytical Specifications (QC)

Upon completion, the crude peptide must be analyzed via RP-HPLC and ESI-MS.

-

Theoretical Mass (Monoisotopic):

-

Formula: C44H64N14O9

-

MW: ~933.08 Da

-

[M+H]+: 934.08

-

[M+2H]2+: 467.54

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 30 mins.

-

Note: Trp is hydrophobic; expect elution later in the gradient (typically >35% ACN).

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link[1]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2][1][4] International Journal of Peptide and Protein Research, 36(3), 255–266. Link

-

Fields, G. B. (2009). Solid-Phase Peptide Synthesis. Methods in Enzymology. Academic Press. Link

Sources

Application and Protocol for the Solubilization of Gonadorelin (Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) for Cell Culture

Introduction

The peptide Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, also known as Gonadorelin or Luteinizing Hormone-Releasing Hormone (LHRH), is a synthetic decapeptide with significant biological activity.[1] It is a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR), stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] Due to its crucial role in reproductive physiology, Gonadorelin is a valuable tool in various cell-based assays for endocrinology research and drug development.

Proper solubilization of this peptide is paramount for obtaining accurate and reproducible experimental results. Inadequate dissolution can lead to the formation of aggregates, which can alter the peptide's biological activity and even induce cellular toxicity.[4][5] This document provides a comprehensive guide for the effective dissolution of Gonadorelin for use in cell culture applications, ensuring the integrity and bioactivity of the peptide.

Physicochemical Properties and Solubility Profile

Understanding the inherent properties of Gonadorelin is the foundation for selecting an appropriate solubilization strategy.

Structure and Composition: Gonadorelin is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[6][7] Its amino acid composition includes both hydrophobic (Trp, Leu, Pro) and hydrophilic/charged (Ser, Tyr, Arg, His) residues, giving it an amphipathic character.[8] The N-terminus is a pyroglutamic acid (pGlu) and the C-terminus is amidated, which protects the peptide from exopeptidases and can influence its receptor binding and solubility.

Solubility: Gonadorelin is commercially available, often as an acetate salt, which enhances its aqueous solubility.[9] The solubility of Gonadorelin is influenced by the solvent, pH, and the presence of salts.

| Solvent | Solubility | Reference |

| Water | 25 mg/mL (as acetate) | [9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [2][3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2][3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |

| Ethanol | ~0.25 mg/mL | [2][3] |

| 1% Acetic Acid | Readily soluble | [9] |

pH-Dependent Solubility: The presence of ionizable side chains (His, Arg, Tyr) and the terminal groups means that the net charge of the peptide, and thus its solubility in aqueous solutions, is pH-dependent. Solubility is significantly enhanced under acidic conditions (e.g., in 1% acetic acid) due to the protonation of carboxyl groups, which reduces intermolecular electrostatic attraction.[9]

Stability: The stability of Gonadorelin in solution is also pH-dependent, with maximum stability observed around pH 5.0.[10] Acetate buffers have been shown to have a favorable effect on its stability, whereas phosphate buffers may increase degradation.[10] Aqueous solutions of Gonadorelin are not recommended for long-term storage; it is best to prepare them fresh.[2]

Recommended Solubilization Protocols

The choice of solvent and protocol depends on the desired stock concentration and the compatibility with the specific cell culture system.

Protocol 1: Reconstitution in Sterile Aqueous Solutions (Preferred Method for Direct Use)

This method is ideal when the experimental design allows for the direct use of an aqueous solution and avoids the potential cytotoxicity of organic solvents.

Rationale: Given that Gonadorelin acetate has good water solubility, using a sterile aqueous solvent is the most straightforward and cell-friendly approach.[9] Using a slightly acidic buffer can further enhance solubility and stability.[10]

Materials:

-

Gonadorelin (acetate) powder

-

Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Vortex mixer

-

(Optional) 0.22 µm sterile syringe filter

Step-by-Step Procedure:

-

Equilibrate: Allow the vial of lyophilized Gonadorelin to warm to room temperature before opening to prevent condensation.

-

Calculate: Determine the volume of solvent needed to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.

-

Reconstitute: Aseptically add the calculated volume of sterile water or PBS to the vial.

-

Mix: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Sterilize (Optional): If the reconstituted solution is not prepared under strictly aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter.

-

Use or Aliquot: Use the freshly prepared solution immediately. For storage, aliquot the solution into sterile, low-retention tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Reconstitution in an Organic Solvent for High-Concentration Stocks

This method is suitable for preparing highly concentrated stock solutions that can be diluted to a final working concentration in cell culture medium.

Rationale: Organic solvents like DMSO can dissolve peptides at higher concentrations than aqueous solutions.[2][3] This is particularly useful for hydrophobic peptides or when a very high stock concentration is required. However, the final concentration of the organic solvent in the cell culture medium must be kept low (typically ≤0.5%) to avoid cytotoxicity.[12]

Materials:

-

Gonadorelin powder

-

High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Vortex mixer

Step-by-Step Procedure:

-

Equilibrate: Allow the vial of lyophilized Gonadorelin to warm to room temperature.

-

Calculate: Determine the volume of DMSO needed for the desired high-concentration stock.

-

Reconstitute: Aseptically add the calculated volume of DMSO to the vial.

-

Mix: Gently vortex until the peptide is fully dissolved.

-

Dilute: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium or PBS to achieve the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1% for sensitive primary cells and <0.5% for most cell lines).[12]

-

Store: Store the high-concentration DMSO stock solution in aliquots at -20°C or -80°C in tightly sealed tubes.

Workflow for Peptide Solubilization

Sources

- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Gonadorelin (acetate) | CAS 34973-08-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. biocompare.com [biocompare.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | C55H77N17O14 | CID 11600611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ilexlife.com [ilexlife.com]

- 12. lifetein.com [lifetein.com]

Technical Guide: GnRH (3-10) as a Negative Control in GnRHR Signaling Assays

This guide serves as a definitive technical resource for utilizing GnRH (3-10) as a negative control in Gonadotropin-Releasing Hormone Receptor (GnRHR) assays. It is designed for researchers requiring rigorous validation of receptor specificity in drug discovery and signal transduction studies.

Executive Summary

In G-Protein Coupled Receptor (GPCR) pharmacology, distinguishing specific receptor-mediated signaling from off-target physicochemical artifacts is critical. GnRH (3-10) (Sequence: Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) is a truncated fragment of the native decapeptide GnRH. It serves as a robust negative control because it lacks the N-terminal pyroglutamyl (pGlu¹) and Histidine (His²) residues—elements strictly required for receptor activation and high-affinity binding conformation.

This guide details the mechanistic basis for its inactivity, provides self-validating protocols for Calcium Flux and Binding assays, and offers a framework for data interpretation.

Scientific Rationale: The Mechanism of Inactivity

To trust a negative control, one must understand why it fails. The inactivity of GnRH (3-10) is grounded in the Structure-Activity Relationship (SAR) of the GnRH/GnRHR complex.

The "Two-Domain" Ligand Model

Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) functions via a cooperative mechanism:

-

The Activation Domain (Residues 1-3): The N-terminal pGlu¹ and His² are essential for triggering the conformational change in transmembrane helices (specifically TM2 and TM3) that activates the Gq protein.

-

The Binding Domain (Residues 8-10): The C-terminal region, particularly Arg⁸ and the Gly¹⁰-amide , anchors the peptide into the receptor pocket.

-

The Beta-Turn (Residue 6): Gly⁶ acts as a hinge, allowing the N- and C-termini to fold into close proximity.

Why GnRH (3-10) is a "Null" Control

By deleting residues 1 and 2, GnRH (3-10) suffers a catastrophic loss of function:

-

Loss of Efficacy: Without pGlu¹ and His², the peptide cannot induce the active receptor state (R*), even if it were to transiently occupy the binding pocket.

-

Loss of Affinity: The N-terminus stabilizes the beta-turn. Without it, the peptide adopts a disordered linear conformation that cannot fit the high-affinity binding pocket.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific failure point of the GnRH (3-10) control.

Caption: Comparative signaling flow showing the mechanistic failure of GnRH (3-10) to induce conformational change due to the absence of the N-terminal activation domain.

Application Note: Calcium Mobilization Assay

Objective: To demonstrate that a test compound's calcium signal is specific to GnRHR by showing the structural analog GnRH (3-10) elicits no response.

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human GnRHR (Gαq-coupled).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 + 0.1% BSA (Fatty-acid free). Note: BSA prevents peptide adsorption to plastics.

-

Calcium Dye: Fluo-4 AM or Fura-2 AM.

-

Controls:

-

Positive: Native GnRH (100 nM).

-

Negative:[1] GnRH (3-10) (1 µM - 10 µM).

-

Vehicle: Assay Buffer + DMSO (matched %).

-

Protocol Workflow

-

Cell Plating: Seed cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL dye loading buffer. Incubate 45 min at 37°C, then 15 min at RT.

-

Compound Preparation:

-

Prepare a 10-point dose-response for Native GnRH (Start 1 µM, 1:10 dilution).

-

Prepare a single high-dose stock of GnRH (3-10) at 10 µM .

-

-

Baseline Reading: Measure fluorescence (Ex/Em 494/516 nm) for 30 seconds to establish baseline.

-

Addition: Inject 20 µL of 5x concentrated ligand.

-

Kinetic Read: Continue reading for 120 seconds.

Data Interpretation

The following table summarizes the expected quantitative outputs.

| Metric | Native GnRH (Agonist) | GnRH (3-10) (Negative Control) | Interpretation |

| Emax (% Response) | 100% | < 5% (Background) | Confirms (3-10) lacks efficacy. |

| EC50 | ~0.5 - 2.0 nM | N/A (No fit) | Confirms lack of potency. |

| Kinetics | Rapid peak < 10s | Flat line / Noise | Confirms lack of acute signaling. |

Application Note: Radioligand Competition Binding

Objective: To prove that GnRH (3-10) does not significantly occupy the orthosteric binding pocket, validating it as a "null" control rather than an antagonist.

Protocol Highlights

-

Radioligand: [¹²⁵I]-GnRH or [¹²⁵I]-Buserelin (~0.1 nM).

-

Receptor Source: Membranes from GnRHR-expressing cells.[2][3]

-

Incubation: 90 minutes at 4°C (to prevent ligand degradation).

-

Separation: Rapid filtration over GF/C filters pre-soaked in 0.5% PEI.

Expected Results

-

Native GnRH: Will displace the radioligand with a Ki of ~1-5 nM.

-

GnRH (3-10): Should show no displacement up to 10 µM.

-

If displacement occurs: It indicates low-affinity non-specific interaction, usually >10,000-fold weaker than the native peptide.

-

Experimental Workflow Visualization

This diagram outlines the parallel processing of the positive and negative controls to ensure assay validity.

Caption: Step-by-step workflow for validating the GnRHR Calcium Mobilization assay using GnRH (3-10).

Troubleshooting & Validation

Even a negative control requires validation.

-

Peptide Purity: Ensure GnRH (3-10) is >95% pure by HPLC. Impurities containing full-length GnRH (even 0.1%) can cause a false positive signal due to the high potency of the native peptide.

-

Solubility: Dissolve in DMSO or dilute acid (0.1 M acetic acid) initially if water solubility is poor, though the fragment is generally soluble in aqueous buffers.

-

"Off-Target" Signals: If GnRH (3-10) elicits a signal, treat cells with a specific GnRHR antagonist (e.g., Cetrorelix).

-

If signal persists: The effect is non-specific (not GnRHR mediated).

-

If signal is blocked: The peptide sample may be contaminated with an agonist.

-

References

-

Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews, 18(2), 180–205.

-

Source:

- Relevance: Defines the SAR where N-terminal residues are critical for activ

-

-

Millar, R. P., et al. (2004). Gonadotropin-releasing hormone receptors: structure and function. Endocrine Reviews, 25(2), 235–275.

-

Source:

- Relevance: Comprehensive review of receptor binding domains and ligand requirements.

-

-

Karten, M. J., & Rivier, J. E. (1986). Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists: rationale and perspective. Endocrine Reviews, 7(1), 44–66.

-

Source:

- Relevance: Foundational text on the specific roles of amino acids 1-3 vs 8-10.

-

-

Heding, A., et al. (1998). The rat gonadotropin-releasing hormone receptor internalizes via a beta-arrestin-independent, but clathrin-dependent, pathway. Endocrinology, 139(4), 1668–1677.

-

Source:

- Relevance: Example of functional assays where specificity of ligand interaction is paramount.

-

Sources

- 1. Negative regulation of gonadotropin-releasing hormone and gonadotropin-releasing hormone receptor gene expression by a gonadotrophin-releasing hormone agonist in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. mdpi.com [mdpi.com]

preparation of H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 stock solution

Executive Summary & Molecule Profile

This guide details the protocol for preparing a high-integrity stock solution of Syndyphalin-33 (SD-33) , a synthetic enkephalin analog with the sequence H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ .[1][2]

Unlike standard reagent preparation, peptide handling requires strict adherence to physicochemical logic to prevent aggregation, oxidation (specifically of Tryptophan), and surface adsorption.[1][2] This protocol prioritizes solubility stability and concentration verification using intrinsic UV absorbance.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| Sequence | W-S-Y-G-L-R-P-G-NH₂ | Note: C-terminal Amidation (-NH₂) removes the negative charge.[1][2] |

| Molecular Weight | 934.07 g/mol | Calculated based on monoisotopic masses.[1] |

| Net Charge (pH 7.0) | +2 | N-terminus (+1), Arg (+1).[1][2][3] Highly cationic.[1] |

| Isoelectric Point (pI) | ~10.5 | Basic peptide.[1][2] |

| Hydrophobicity | Moderate | Contains hydrophobic core (Trp, Tyr, Leu, Pro) but solubilized by Arg.[1][2] |

| Critical Risks | Oxidation | Trp (W) and Tyr (Y) are susceptible to photo-oxidation.[1][2] |

Core Directive: The "Why" Behind the Protocol

-

Solubility Logic: While the Arginine residue confers water solubility, the hydrophobic cluster (Trp-Ser-Tyr...Leu...Pro) creates a thermodynamic drive for aggregation at high concentrations (>5 mM).[1][2] Therefore, we utilize a stepwise solvation strategy favoring acidic conditions to protonate the basic residues, maximizing repulsion between peptide chains.[1]

-

Container Logic: Peptides at low concentrations (<1 mg/mL) adhere rapidly to polypropylene.[1][2] LoBind (low retention) tubes are mandatory.[1][2]

-

Oxidation Defense: Tryptophan oxidation leads to a mass shift of +16 Da (indolyl to oxindolyl), destroying biological activity.[1][2] We minimize vortexing to reduce aeration.[1]

Reagents & Equipment

-

Peptide: H-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ (Lyophilized, >95% purity).[1][2]

-

Solvent A (Primary): Sterile, Nuclease-free Water (Type I, 18.2 MΩ).[1][2]

-

Solvent B (Co-solvent): 10% (v/v) Acetic Acid (AcOH) in water (High Purity).[1][2]

-

Solvent C (Rescue): Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (99.9%).[1][2]

-

Hardware: UV-Vis Spectrophotometer (Quartz cuvette or NanoDrop), Centrifuge (10,000 x g), Low-retention microcentrifuge tubes.[1][2]

Protocol: Step-by-Step Preparation

Phase 1: The Solubility "Pilot" Test

Never dissolve the entire vial immediately. Lyophilization salts can alter local pH.[1]

-

Weigh out a small aliquot (approx. 0.5 mg) of the peptide.[1]

-

Gently flick the tube.[1] Do not vortex vigorously.

-

Observation:

Scientist's Note: Given the sequence (Arg + Amidation), this peptide is predicted to be water-soluble.[1][2] However, 10% Acetic Acid is preferred for Master Stocks to prevent long-term aggregation.[1][2]

Phase 2: Master Stock Preparation (Target: 5 mM)

-

Equilibration: Allow the peptide vial to warm to room temperature in a desiccator (20 mins) to prevent water condensation on the hygroscopic powder.

-

Weighing: Accurately weigh the peptide mass.

-

Dissolution:

Phase 3: Quality Control (Concentration Verification)

Gravimetric weighing is inaccurate due to bound water/salts in lyophilized peptides. You must verify concentration using Beer-Lambert Law.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical QC checkpoint.

Figure 1: Decision tree for Syndyphalin-33 stock preparation, prioritizing aqueous stability before organic rescue.

Storage & Stability Guidelines

-

Aliquoting: Never freeze the bulk stock. Divide into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Temperature: Store at -80°C for long-term (>1 month) or -20°C for short-term.

-

Light Protection: Wrap tubes in aluminum foil or store in opaque boxes. Tryptophan degrades under UV/fluorescent light.[1]

-

Inert Gas: Ideally, overlay aliquots with Argon or Nitrogen gas before closing to prevent oxidation of Trp/Tyr.[1]

References

-

Sigma-Aldrich (Merck). Solubility Guidelines for Peptides.[1][2] Accessed Feb 2026.[1]

-

Thermo Fisher Scientific. Peptide Solubility Guidelines and Extinction Coefficients.[1] Accessed Feb 2026.[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Syndyphalin-33.[1][2][1][2]

-

Pace, C. N., et al. (1995).[1] How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423.[1][2] (Basis for ε calculation). [1][2]

Sources

Title: Enzymatic Cleavage Assays for Gonadotropin-Releasing Hormone (GnRH) Metabolites: A Guide to Generating and Quantifying Key Fragments

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract